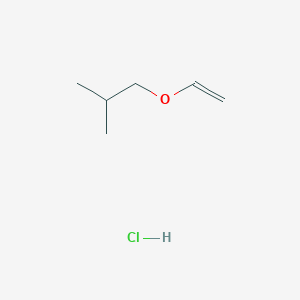
i-Butyl vinyl ether hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
i-Butyl vinyl ether hydrochloride is a chemical compound that belongs to the class of vinyl ethers. Vinyl ethers are characterized by the presence of an ether group attached to a vinyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
i-Butyl vinyl ether hydrochloride can be synthesized through several methods. One common method involves the reaction of acetylene or calcium carbide with alcohols . This reaction is typically carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, this compound is often produced using the Reppe process, which involves the reaction of acetylene with isobutanol . This method is efficient and allows for large-scale production of the compound.
Chemical Reactions Analysis
Types of Reactions
i-Butyl vinyl ether hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into other useful compounds.
Substitution: The ether group in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like halides or amines.
Major Products Formed
The major products formed from these reactions include various ethers, alcohols, and substituted vinyl compounds .
Scientific Research Applications
i-Butyl vinyl ether hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.
Biology: The compound is used in the study of enzyme reactions and as a reagent in biochemical assays.
Industry: This compound is used in the production of adhesives, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of i-Butyl vinyl ether hydrochloride involves its reactivity with various chemical species. The compound can undergo polymerization reactions, where the vinyl group reacts with other monomers to form long polymer chains. This reactivity is influenced by the presence of catalysts and the specific conditions under which the reactions are carried out .
Comparison with Similar Compounds
Similar Compounds
- n-Butyl vinyl ether
- tert-Butyl vinyl ether
- Ethyl vinyl ether
Uniqueness
i-Butyl vinyl ether hydrochloride is unique due to its specific reactivity and the ability to form stable polymers under controlled conditions. Compared to other vinyl ethers, it offers distinct advantages in terms of polymerization efficiency and the properties of the resulting polymers .
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry. Its unique reactivity and ability to form stable polymers make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
378230-28-5 |
|---|---|
Molecular Formula |
C6H13ClO |
Molecular Weight |
136.62 g/mol |
IUPAC Name |
1-ethenoxy-2-methylpropane;hydrochloride |
InChI |
InChI=1S/C6H12O.ClH/c1-4-7-5-6(2)3;/h4,6H,1,5H2,2-3H3;1H |
InChI Key |
TVNROHWNXQPHTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC=C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















